molecular formula C11H19NO3 B6222832 tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate CAS No. 2757961-78-5

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B6222832
CAS RN: 2757961-78-5
M. Wt: 213.3
InChI Key:
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Description

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate, also known as tert-butyl ethyl oxopyrrolidine carboxylate (TBEPC), is a synthetic derivative of pyrrolidine, a cyclic amine. It is a versatile molecule used in a variety of scientific research applications, including drug discovery, chemical synthesis, and bio-catalysis. TBEPC is an important compound in the field of organic chemistry, as it has several unique properties that make it useful in a range of laboratory experiments.

Scientific Research Applications

TBEPC has several scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, pesticides, and polymers. It is also used in the study of enzyme-catalyzed reactions, as it has been shown to be a good inhibitor of enzymes such as chymotrypsin and trypsin. Additionally, TBEPC has been used in the study of the structure and function of proteins, as it has been found to bind to certain types of proteins and inhibit their activity.

Mechanism of Action

TBEPC is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding to it. This is due to the fact that TBEPC has a large hydrophobic surface area, which allows it to interact with the active site of the enzyme. Additionally, TBEPC has been shown to interact with lipids, which may also contribute to its inhibitory action.
Biochemical and Physiological Effects
TBEPC has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including chymotrypsin and trypsin. Additionally, TBEPC has been found to bind to certain types of proteins, which can affect their structure and function. Finally, TBEPC has been found to interact with lipids, which can affect the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

The main advantage of using TBEPC in laboratory experiments is its ability to inhibit the activity of enzymes. This can be useful for studying the structure and function of enzymes, as well as for studying the effects of various compounds on enzyme activity. Additionally, TBEPC can be used to study the structure and function of proteins and lipids. However, one of the main limitations of using TBEPC in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for the use of TBEPC in scientific research include the development of new synthetic methods for its production, the investigation of its potential therapeutic applications, and the study of its effects on other biological systems. Additionally, further research could be conducted to explore the potential of TBEPC as an inhibitor of enzymes and its effects on proteins and lipids. Finally, further research could also be conducted to explore the potential of TBEPC as a drug delivery system.

Synthesis Methods

TBEPC is synthesized through a two-step process. The first step involves the formation of a tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate ethyl oxopyrrolidine (TBEOP) intermediate, which is obtained by reacting ethyl oxopyrrolidine with tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate bromide. The second step involves the conversion of the TBEOP intermediate into TBEPC by reacting it with 1-chloro-2-butanol in the presence of a base catalyst such as sodium hydroxide. This reaction produces a carboxylic acid, which is then esterified with tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate alcohol to form the final product, TBEPC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves the reaction of ethyl 2-oxo-4-phenylbutanoate with tert-butyl (S)-2-aminobutanoate, followed by cyclization and subsequent tert-butylation.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "tert-butyl (S)-2-aminobutanoate", "Sodium hydride", "Bromotrimethylsilane", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl 2-oxo-4-phenylbutanoate (1.0 equiv) and tert-butyl (S)-2-aminobutanoate (1.2 equiv) in dry diethyl ether and cool the solution to 0°C.", "Step 2: Add sodium hydride (1.2 equiv) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add bromotrimethylsilane (1.2 equiv) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (5.0 equiv) and stir for 30 minutes at room temperature.", "Step 5: Acidify the solution with hydrochloric acid and extract the product with diethyl ether.", "Step 6: Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.", "Step 7: Concentrate the solution and purify the product by column chromatography to obtain the intermediate tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate.", "Step 8: Cyclize the intermediate by treating it with hydrochloric acid in methanol at room temperature for 2 hours.", "Step 9: Neutralize the solution with sodium bicarbonate and extract the product with diethyl ether.", "Step 10: Wash the organic layer with brine, dry over sodium sulfate, and concentrate the solution.", "Step 11: Tert-butylation of the cyclized product is achieved by treating it with tert-butyl bromoacetate (1.2 equiv) in dry diethyl ether at room temperature for 2 hours.", "Step 12: Quench the reaction by adding methanol (5.0 equiv) and stir for 30 minutes at room temperature.", "Step 13: Acidify the solution with hydrochloric acid and extract the product with diethyl ether.", "Step 14: Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.", "Step 15: Concentrate the solution and purify the product by column chromatography to obtain tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate." ] }

CAS RN

2757961-78-5

Product Name

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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